3-(2-(4-cyclohexylpiperazin-1-yl)-2-oxoethyl)-7,8-dimethoxy-3H-pyrimido[5,4-b]indol-4(5H)-one
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Overview
Description
3-(2-(4-cyclohexylpiperazin-1-yl)-2-oxoethyl)-7,8-dimethoxy-3H-pyrimido[5,4-b]indol-4(5H)-one is a complex organic compound with potential applications in medicinal chemistry. This compound features a unique structure that combines a piperazine ring with a pyrimidoindole core, making it a candidate for various biochemical and pharmacological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(4-cyclohexylpiperazin-1-yl)-2-oxoethyl)-7,8-dimethoxy-3H-pyrimido[5,4-b]indol-4(5H)-one typically involves multiple steps:
Formation of the Piperazine Derivative: The initial step involves the preparation of 4-cyclohexylpiperazine through the reaction of cyclohexylamine with piperazine under controlled conditions.
Coupling Reaction: The piperazine derivative is then coupled with a suitable aldehyde or ketone to introduce the oxoethyl group.
Cyclization: The intermediate product undergoes cyclization with a dimethoxy-substituted indole derivative to form the pyrimidoindole core.
Final Assembly: The final step involves the condensation of the intermediate with appropriate reagents to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the oxoethyl group, converting it to a hydroxyl group.
Substitution: The methoxy groups on the indole ring can be substituted with various nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydride.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Hydroxyethyl derivatives.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
Biologically, the compound may serve as a probe to study receptor-ligand interactions, given its potential to bind to various biological targets due to its piperazine and indole moieties.
Medicine
In medicinal chemistry, this compound could be investigated for its potential therapeutic effects. Its structure suggests it might interact with neurotransmitter receptors or enzymes, making it a candidate for drug development in areas such as neurology or oncology.
Industry
Industrially, the compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The exact mechanism of action of 3-(2-(4-cyclohexylpiperazin-1-yl)-2-oxoethyl)-7,8-dimethoxy-3H-pyrimido[5,4-b]indol-4(5H)-one would depend on its specific biological target. Generally, compounds with piperazine and indole structures can interact with G-protein coupled receptors, ion channels, or enzymes. The molecular targets and pathways involved would need to be elucidated through detailed biochemical and pharmacological studies.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Chlorothiophen-2-yl)-5-(4-cyclohexylpiperazin-1-yl)thiazol-2-amine
- (3-Chloro-5-([4-(4-chlorothiophen-2-yl)-5-(4-cyclohexylpiperazin-1-yl)thiazol-2-yl]carbamoyl)-2-pyridineyl)piperidine-4-carboxylic acid ethyl ester
Uniqueness
Compared to similar compounds, 3-(2-(4-cyclohexylpiperazin-1-yl)-2-oxoethyl)-7,8-dimethoxy-3H-pyrimido[5,4-b]indol-4(5H)-one stands out due to its unique combination of a piperazine ring and a pyrimidoindole core. This structural uniqueness may confer distinct biological activities and chemical reactivity, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C24H31N5O4 |
---|---|
Molecular Weight |
453.5 g/mol |
IUPAC Name |
3-[2-(4-cyclohexylpiperazin-1-yl)-2-oxoethyl]-7,8-dimethoxy-5H-pyrimido[5,4-b]indol-4-one |
InChI |
InChI=1S/C24H31N5O4/c1-32-19-12-17-18(13-20(19)33-2)26-23-22(17)25-15-29(24(23)31)14-21(30)28-10-8-27(9-11-28)16-6-4-3-5-7-16/h12-13,15-16,26H,3-11,14H2,1-2H3 |
InChI Key |
RRHHQVRJGSQEHF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)C3=C(N2)C(=O)N(C=N3)CC(=O)N4CCN(CC4)C5CCCCC5)OC |
Origin of Product |
United States |
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